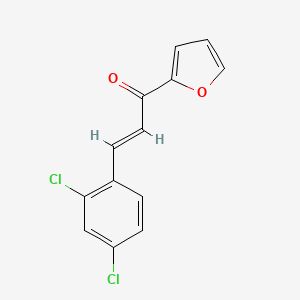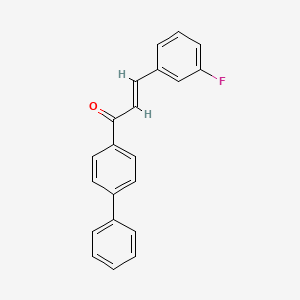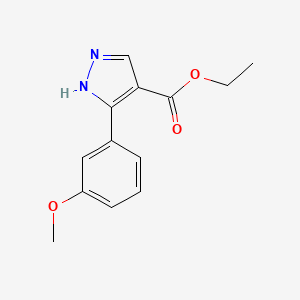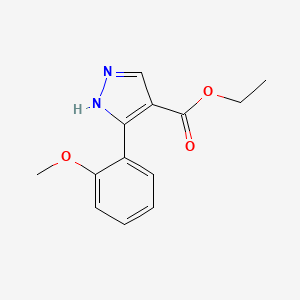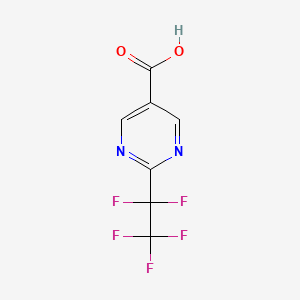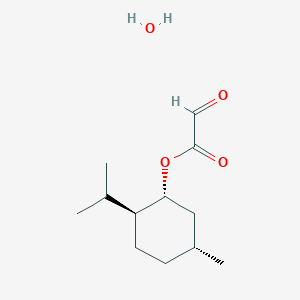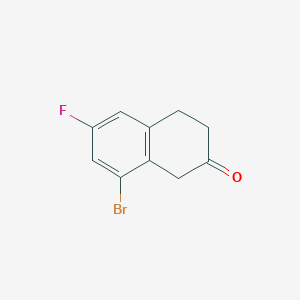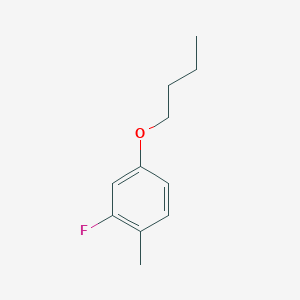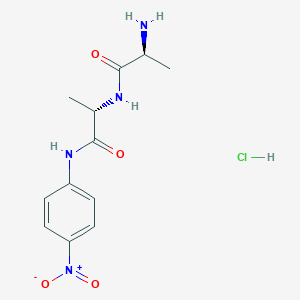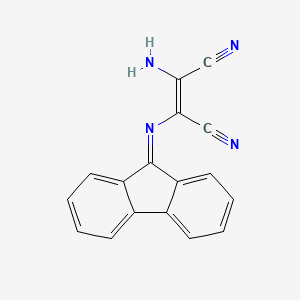
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile
説明
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile, also known as MIPC, is an organic compound with a unique structure that has been studied extensively in recent years. It is a white, crystalline solid with a melting point of 212-214°C. MIPC is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Potential Inhibitors for SARS CoV-2
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile derivatives have been researched for their potential as inhibitors of SARS CoV-2. Studies have included the synthesis and analysis of various derivatives, focusing on their binding and inhibitory effects on COVID-19 related enzymes, such as RdRp and Mpro. Molecular docking analysis and other computational methods have been employed to assess these interactions and predict drug-like behaviors (Venkateshan et al., 2020; Venkateshan et al., 2020).
Supramolecular Aggregation Studies
Research on this compound derivatives has also explored their supramolecular aggregation properties. This includes the examination of their crystallization behaviors and the formation of various molecular structures, such as solvates and chains, through different types of hydrogen bonds and interactions (Low et al., 2007).
Antimicrobial Activity
Some studies have focused on the synthesis of novel compounds using this compound derivatives and evaluating their antimicrobial properties. These studies have included the creation of Schiff bases and other derivatives, assessing their effectiveness against various microbes (Puthran et al., 2019).
Antiproliferative Activity in Cancer Research
Research into the antiproliferative properties of this compound derivatives has been conducted, particularly concerning cancer. This includes the synthesis of compounds and their subsequent evaluation for antiproliferative activities, potentially offering insights into new cancer treatments (Nassar et al., 2016).
Synthesis Techniques and Characterization
Studies have also been carried out on the synthesis techniques of this compound derivatives, exploring methods like solvent-free mechanochemical synthesis and characterizing the resulting compounds through various spectroscopic techniques. These studies contribute to the understanding of the compound's structural and chemical properties (Zaky & Fekri, 2018).
PET Imaging Agents in Cancer
Carbon-11 labeled derivatives of this compound have been synthesized for potential use as PET imaging agents in cancer research. These agents could provide new avenues for imaging apoptosis in cancerous tissues (Gao et al., 2010).
特性
IUPAC Name |
1-(4-methoxyphenyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJIWPHZEART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
